molecular formula C10H24N2 B1596079 1,2-Ethanediamine, N,N'-bis(1-methylpropyl)- CAS No. 4013-96-1

1,2-Ethanediamine, N,N'-bis(1-methylpropyl)-

Cat. No.: B1596079
CAS No.: 4013-96-1
M. Wt: 172.31 g/mol
InChI Key: MLUUZUJIIRYWBJ-UHFFFAOYSA-N
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Description

1,2-Ethanediamine, N,N’-bis(1-methylpropyl)- is an organic compound with the molecular formula C8H20N2. It is a derivative of ethylenediamine, where the hydrogen atoms on the nitrogen atoms are replaced by 1-methylpropyl groups. This compound is known for its applications in various fields, including organic synthesis and coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Ethanediamine, N,N’-bis(1-methylpropyl)- can be synthesized through the alkylation of ethylenediamine with 1-methylpropyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the amine groups, followed by the addition of 1-methylpropyl halides to form the desired product.

Industrial Production Methods

In industrial settings, the production of 1,2-Ethanediamine, N,N’-bis(1-methylpropyl)- often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the alkylation process.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N,N’-bis(1-methylpropyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 1-methylpropyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Amides or nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted ethylenediamine derivatives.

Scientific Research Applications

1,2-Ethanediamine, N,N’-bis(1-methylpropyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.

    Biology: The compound is utilized in the synthesis of biologically active molecules and as a building block in drug discovery.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and therapeutic agents.

    Industry: The compound is employed in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, N,N’-bis(1-methylpropyl)- involves its ability to act as a bidentate ligand, coordinating with metal ions through its nitrogen atoms. This coordination can stabilize metal complexes and influence their reactivity and properties. The molecular targets and pathways involved depend on the specific application and the metal ions being coordinated.

Comparison with Similar Compounds

Similar Compounds

    Ethylenediamine, N,N-diisopropyl-: Similar in structure but with isopropyl groups instead of 1-methylpropyl groups.

    1,2-Ethanediamine, N,N,N’,N’-tetramethyl-: Contains four methyl groups instead of 1-methylpropyl groups.

    1,2-Ethanediamine, N,N’-bis(phenylmethyl)-: Features phenylmethyl groups instead of 1-methylpropyl groups.

Uniqueness

1,2-Ethanediamine, N,N’-bis(1-methylpropyl)- is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties can influence its reactivity and the stability of the complexes it forms, making it suitable for specific applications in coordination chemistry and organic synthesis.

Properties

IUPAC Name

N,N'-di(butan-2-yl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24N2/c1-5-9(3)11-7-8-12-10(4)6-2/h9-12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLUUZUJIIRYWBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCNC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90960568
Record name N~1~,N~2~-Di(butan-2-yl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90960568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4013-96-1
Record name 1,2-Ethanediamine, N,N'-bis(1-methylpropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004013961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~1~,N~2~-Di(butan-2-yl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90960568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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